(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride
Description
The compound "(3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride" is a morpholinone derivative with a stereochemically complex structure. Key features include:
- Stereochemistry: The 3S configuration and alpha/beta orientations at positions 3, 5, and 6 define its spatial arrangement, critical for receptor interactions .
- A hydroxymethyl group at position 5, enabling hydrogen bonding. A phenyl group at position 6, enhancing aromatic interactions. A methyl group at position 3, introducing steric effects.
- Hydrochloride salt: Improves solubility and bioavailability.
Properties
CAS No. |
35019-35-3 |
|---|---|
Molecular Formula |
C21H26ClNO5 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(3S,5R,6R)-3-[(3,4-dimethoxyphenyl)methyl]-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one;hydrochloride |
InChI |
InChI=1S/C21H25NO5.ClH/c1-21(12-14-9-10-17(25-2)18(11-14)26-3)20(24)27-19(16(13-23)22-21)15-7-5-4-6-8-15;/h4-11,16,19,22-23H,12-13H2,1-3H3;1H/t16-,19-,21+;/m1./s1 |
InChI Key |
BZOKOBBSHONKOZ-FVAWRWOFSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)O[C@@H]([C@H](N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |
Canonical SMILES |
CC1(C(=O)OC(C(N1)CO)C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethoxyphenyl Precursors
The preparation often begins with the methylation of hydroxyacetophenone derivatives to obtain 3,5-dimethoxyacetophenone intermediates. This step involves methylation reactions under controlled acidic conditions, typically using methylating agents in the presence of sulfuric acid or other catalysts.
Reaction conditions are optimized for temperature (20–35 °C, preferably 20–30 °C) and duration (3–5 hours) to maximize yield (~90%) and purity of the dimethoxyacetophenone.
Purification involves quenching the reaction mixture into cold water, filtration of the precipitated solids, drying, and recrystallization from alcohol-water mixtures to obtain high-purity intermediates.
Formation of the Morpholin-2-one Core
The morpholine ring is constructed via cyclization reactions involving amino alcohols and appropriate acylating agents. The stereochemistry at positions 3, 5, and 6 is carefully controlled by using chiral starting materials or chiral catalysts to ensure the (3S-(3alpha,5beta,6alpha)) configuration.
Introduction of the methyl and phenyl substituents is achieved through selective alkylation and arylation steps, often using organometallic reagents or halide precursors under nucleophilic substitution conditions.
Attachment of the 3,4-Dimethoxyphenylmethyl Group
The 3,4-dimethoxyphenylmethyl moiety is introduced by alkylation of the morpholinone nitrogen or carbon atoms, depending on the synthetic route. This step requires precise control to avoid over-alkylation or side reactions.
The use of protected intermediates and selective deprotection steps ensures that the hydroxymethyl group at position 5 remains intact and stereochemically defined.
Formation of the Hydrochloride Salt
- Final purification includes conversion of the free base morpholinone derivative into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, yielding the stable hydrochloride crystalline form suitable for research applications.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation of acetophenone | Methylating agent, H2SO4 catalyst | 20–30 | 4–5 | 90 | Purification by recrystallization |
| Cyclization to morpholinone | Amino alcohol + acylating agent | Ambient to reflux | Variable | 70–85 | Stereochemical control critical |
| Alkylation with dimethoxybenzyl | Alkyl halide, base (e.g., NaH, K2CO3) | 0–25 | 2–4 | 75–80 | Protection/deprotection steps involved |
| Hydrochloride salt formation | HCl in ethanol or ether | Ambient | 1–2 | >95 | Crystallization to obtain pure salt |
Analytical and Purification Techniques
Purity and stereochemistry are confirmed using NMR spectroscopy, mass spectrometry, and chiral HPLC.
Recrystallization from alcohol-water mixtures is a common purification step to ensure high purity and proper salt formation.
Molecular weight and formula confirmation are performed by elemental analysis and high-resolution mass spectrometry.
Research Findings and Practical Considerations
The compound’s synthesis is sensitive to reaction conditions, especially temperature and pH, which influence stereochemical outcomes and yield.
Alkylation reactions require careful stoichiometric control to prevent side reactions and over-alkylation.
The morpholine ring’s stereochemistry significantly affects the compound’s pharmacological properties, necessitating rigorous stereochemical control during synthesis.
The hydrochloride salt form enhances the compound’s stability and solubility, facilitating its use in biological assays.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting materials | 3,5-Dimethoxyacetophenone derivatives, amino alcohols, methylating agents |
| Key reactions | Methylation, cyclization, selective alkylation, salt formation |
| Reaction conditions | Mild temperatures (20–35 °C), controlled pH, reaction times 2–5 hours |
| Purification methods | Filtration, recrystallization, chromatography |
| Yield range | 70–95% depending on step |
| Stereochemical control | Achieved via chiral starting materials or catalysts |
| Final form | Hydrochloride salt for enhanced stability and solubility |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Morpholine Ring | Enhances bioavailability |
| Hydroxymethyl Group | Potentially increases solubility |
| Dimethoxyphenyl Moiety | May enhance interaction with biological targets |
Biological Activities
Preliminary studies indicate that morpholine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : May offer protection against neurodegenerative diseases.
Interaction Studies
Understanding the pharmacodynamics of this compound involves interaction studies with various biological targets. These studies often include:
- Receptor Binding Assays : To determine affinity for specific receptors.
- Cell Viability Tests : To assess cytotoxicity against cancer cell lines.
Study on Anticancer Activity
A study investigated the anticancer properties of this morpholine derivative on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound may inhibit tumor growth effectively.
Neuroprotective Effects
Research focused on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (3S-(3alpha,5beta,6alpha))-3-((3,4-Dimethoxyphenyl)methyl)-5-(hydroxymethyl)-3-methyl-6-phenylmorpholin-2-one hydrochloride would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Antimicrobial Activity: Disrupting microbial cell walls or interfering with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent combination and stereochemistry. Below is a comparative analysis with key analogues:
NMR Spectral Comparisons
highlights NMR as a critical tool for structural elucidation. Key findings:
- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) distinguish the target compound from Rapa and other analogues. These shifts correlate with substituent-induced electronic environment changes .
- Hydroxymethyl Group Impact: The hydroxymethyl group at position 5 introduces distinct proton environments, altering δ values in region B compared to non-hydroxylated analogues .
Bioactivity and Functional Group Synergy
While direct bioactivity data for the target compound are absent in the evidence, inferences can be drawn:
- 3,4-Dimethoxyphenylmethyl Group : Common in kinase inhibitors (e.g., tyrosine kinase inhibitors), this group may confer selectivity for ATP-binding pockets .
- Hydroxymethyl vs. Trifluoromethyl (Patent Derivatives) : Hydroxymethyl enhances hydrophilicity, whereas trifluoromethyl (in EP 4 374 877 A2 compounds) increases electronegativity and metabolic resistance .
Critical Analysis of Evidence Limitations
- Lumping Strategy () : While grouping simplifies modeling, it risks oversimplifying substituent-specific effects (e.g., stereochemistry, electronic modulation) critical for drug design .
- Patent Compounds () : Focus on trifluoromethyl/morpholinylethoxy groups reflects trends in optimizing pharmacokinetics but lacks direct comparison to dimethoxyphenyl derivatives .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this morpholinone derivative to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (60–80°C), solvent selection (e.g., acetonitrile for polar intermediates), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel) or recrystallization (e.g., dioxane) is essential to isolate the target compound from byproducts . Monitor reaction progress using TLC or HPLC, and ensure anhydrous conditions to prevent hydrolysis of sensitive functional groups like the hydroxymethyl moiety .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal protons in the morpholinone ring) and chemical shifts for aromatic protons (3,4-dimethoxyphenyl group) .
- XRD : Resolve crystal structure to confirm absolute configuration (3S,3α,5β,6α) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. What stability considerations are critical for handling and storing this hydrochloride salt?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture (hygroscopic nature of hydrochloride salts) and monitor for discoloration or precipitate formation over time. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can mechanistic studies elucidate the stereochemical outcomes during synthesis?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to trace proton exchange in intermediates. Computational modeling (DFT) can predict energy barriers for stereochemical pathways, while kinetic studies under varying temperatures identify rate-determining steps . Compare experimental NMR data with simulated spectra from in silico tools (e.g., ACD/Labs) .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Re-examine solvent effects on NMR chemical shifts (e.g., DMSO vs. CDCl3). Validate XRD-derived bond angles/rotational barriers against molecular dynamics simulations. Cross-check with alternative techniques like IR spectroscopy for functional group confirmation .
Q. What strategies are effective for assessing polymorphism in crystalline forms of this compound?
- Methodological Answer : Perform polymorph screening using solvent evaporation, slurry conversion, or melt crystallization. Characterize forms via PXRD, DSC (melting point variations), and Raman spectroscopy. Compare dissolution rates and thermodynamic stability (e.g., van’t Hoff analysis) to identify the most bio-relevant polymorph .
Q. How can impurity profiling be optimized for this hydrochloride salt?
- Methodological Answer : Employ HPLC-MS with a phenyl-hexyl stationary phase to separate polar impurities (e.g., des-methyl analogs). Use reference standards (e.g., EP/ICH guidelines) for quantification. For trace metal analysis, combine ICP-MS with chelation extraction .
Q. What in silico approaches predict the compound’s pharmacokinetic and binding properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., CNS receptors). Predict ADMET properties via QSAR models (e.g., SwissADME) focusing on logP (hydrophilicity of hydroxymethyl group) and metabolic susceptibility of the morpholinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
